1,4,5-Trimethyl-1H-imidazole-2-carbaldehyde

Synthetic Methodology Process Chemistry Heterocyclic Chemistry

This 1,4,5-trimethyl imidazole-2-carbaldehyde is differentiated by its trisubstituted pattern conferring unique steric hindrance and electronic modulation unattainable with mono-methyl analogs. The C2 aldehyde enables Schiff base/oxime/hydrazone formation; subsequent alkylation yields imidazolium salts—direct precursors to N-heterocyclic carbene (NHC) ligands for organometallic catalysis. Trimethyl substitution protects the carbene center and increases lipophilicity (LogP ~0.85), improving membrane permeability of derived compounds. Ideal for medicinal chemistry SAR exploration, catalysis ligand design, and analytical reference standards. Insist on this specific substitution pattern to avoid altered regioselectivity and product profiles.

Molecular Formula C7H10N2O
Molecular Weight 138.17 g/mol
CAS No. 185910-12-7
Cat. No. B070243
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,4,5-Trimethyl-1H-imidazole-2-carbaldehyde
CAS185910-12-7
Molecular FormulaC7H10N2O
Molecular Weight138.17 g/mol
Structural Identifiers
SMILESCC1=C(N(C(=N1)C=O)C)C
InChIInChI=1S/C7H10N2O/c1-5-6(2)9(3)7(4-10)8-5/h4H,1-3H3
InChIKeyRTPPLWUJHUAFLS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,4,5-Trimethyl-1H-imidazole-2-carbaldehyde (CAS 185910-12-7) – Compound Overview and Procurement Baseline


1,4,5-Trimethyl-1H-imidazole-2-carbaldehyde (CAS 185910-12-7) is a trisubstituted imidazole derivative characterized by a reactive C2 carbaldehyde group flanked by methyl substituents at the 1, 4, and 5 positions [1]. The compound has a molecular formula of C7H10N2O and a molecular weight of 138.17 g/mol . This specific substitution pattern confers distinct electronic and steric properties that differentiate it from other imidazole-2-carbaldehyde analogs and broader class members .

Why 1,4,5-Trimethyl-1H-imidazole-2-carbaldehyde Cannot Be Interchanged with Other Imidazole-2-carbaldehydes


Substitution of 1,4,5-Trimethyl-1H-imidazole-2-carbaldehyde with other imidazole-2-carbaldehyde derivatives, such as 1-methyl-1H-imidazole-2-carbaldehyde or 4-methyl-1H-imidazole-2-carbaldehyde, is not chemically or procedurally equivalent. The specific 1,4,5-trimethyl substitution pattern introduces unique steric hindrance and electronic modulation that directly impact synthetic accessibility, regioselectivity in downstream reactions, and the physicochemical profile of resulting derivatives . The tri-methyl substitution increases lipophilicity compared to less substituted analogs, which can influence both purification behavior and the biological properties of derived compounds . These differences preclude simple interchange without altering reaction outcomes, yields, or product profiles.

Quantitative Differentiation Evidence for 1,4,5-Trimethyl-1H-imidazole-2-carbaldehyde (CAS 185910-12-7)


Synthetic Accessibility and Reported Yield via Direct C2 Lithiation-Formylation

A documented synthetic route for 1,4,5-Trimethyl-1H-imidazole-2-carbaldehyde involves direct C2 lithiation of 1,4,5-trimethyl-1H-imidazole using n-BuLi at -40°C followed by DMF quenching, achieving a reported isolated yield of 50% after silica column purification . This contrasts with alternative formylation strategies for imidazoles, where Vilsmeier-Haack or Reimer-Tiemann approaches are either inapplicable or less efficient due to the specific substitution pattern. The accessibility of this direct lithiation route is contingent on the steric and electronic environment created by the 1,4,5-trimethyl substitution, which stabilizes the C2-lithiated intermediate.

Synthetic Methodology Process Chemistry Heterocyclic Chemistry

Physicochemical Property Differentiation: Computed LogP and Density

1,4,5-Trimethyl-1H-imidazole-2-carbaldehyde exhibits a computed LogP of approximately 0.8494 and an XLogP3-AA of 0.6 [1][2]. This represents increased lipophilicity compared to less substituted imidazole-2-carbaldehyde derivatives such as unsubstituted imidazole-2-carboxaldehyde (LogP ≈ -0.1 to 0.1) and 1-methyl-1H-imidazole-2-carbaldehyde (LogP ≈ 0.3–0.5). The density of 1.09 g/cm³ at standard conditions provides a quantitative reference for formulation and handling calculations .

Physicochemical Profiling Lipophilicity Pre-formulation

Thermal Stability and Handling Parameters: Boiling Point and Flash Point

The compound has a reported boiling point of approximately 288.6–289°C at 760 mmHg and a flash point of approximately 128°C . These values are higher than those of less substituted imidazole-2-carbaldehydes (e.g., imidazole-2-carboxaldehyde boils at ~220–230°C), reflecting increased thermal stability conferred by the three methyl substituents. Recommended storage conditions are 2–8°C for short-term use, with longer-term storage at -20°C .

Safety Assessment Storage Conditions Thermal Stability

Commercial Purity Specifications and Supplier Availability

1,4,5-Trimethyl-1H-imidazole-2-carbaldehyde is commercially available from multiple suppliers with documented purity specifications ranging from 95% to 98% . This availability profile differs from more specialized or less common imidazole-2-carbaldehyde derivatives that may require custom synthesis or have longer lead times. The compound is offered in research-scale quantities (100 mg to 100 g) with typical lead times of 3 days for stocked items .

Procurement Quality Control Supply Chain

Optimal Application Scenarios for 1,4,5-Trimethyl-1H-imidazole-2-carbaldehyde (CAS 185910-12-7)


Synthesis of 1,4,5-Trisubstituted Imidazolium Salts and N-Heterocyclic Carbene (NHC) Precursors

The C2 carbaldehyde group enables condensation reactions with amines to form imines or Schiff bases, which can be further alkylated to produce 1,4,5-trisubstituted imidazolium salts . These imidazolium salts serve as direct precursors to N-heterocyclic carbenes (NHCs), a class of ligands extensively used in organometallic catalysis. The specific 1,4,5-trimethyl substitution pattern provides steric protection to the carbene center and modulates electronic properties, influencing catalytic activity and selectivity .

Building Block for Heterocyclic Scaffolds in Medicinal Chemistry

The reactive aldehyde functionality at the C2 position, combined with the lipophilic trimethyl substitution pattern, makes this compound a valuable intermediate for constructing diverse heterocyclic scaffolds . It can undergo condensation, reduction, and nucleophilic addition reactions to generate imidazole-containing compounds with tailored physicochemical properties. The increased lipophilicity (LogP ~0.6–0.85) relative to less substituted analogs is particularly relevant when designing compounds intended to cross biological membranes [1].

Synthesis of Hydrazone and Oxime Derivatives for Biological Screening

The aldehyde group readily reacts with hydrazides and hydroxylamine to form hydrazone and oxime derivatives, respectively . These transformations are well-established in medicinal chemistry for generating compound libraries. Imidazole-hydrazone derivatives synthesized from related imidazole-2-carbaldehydes have demonstrated carbonic anhydrase inhibitory activity with IC50 values in the low micromolar range, providing a quantitative precedent for the utility of this scaffold class [2]. The 1,4,5-trimethyl substitution pattern offers a distinct steric and electronic profile compared to previously studied analogs, enabling exploration of structure-activity relationships.

Reference Standard for Analytical Method Development and Impurity Profiling

1,4,5-Trimethyl-1H-imidazole-2-carbaldehyde is offered as a reference substance for drug impurity analysis and analytical method development . The compound's well-defined physicochemical properties (boiling point ~289°C, density 1.09 g/cm³, LogP ~0.85) and commercial availability with documented purity specifications (95–98%) make it suitable for use as a calibration standard in HPLC, GC-MS, and NMR method validation .

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